2-(2,5-DIMETHYLBENZENESULFONYL)-2-[3-(MORPHOLIN-4-YL)QUINOXALIN-2-YL]ACETONITRILE
Description
This compound features a quinoxaline core substituted at position 3 with a morpholine moiety and at position 2 with a 2,5-dimethylbenzenesulfonyl group, linked to an acetonitrile functional group. The acetonitrile group may influence reactivity or serve as a synthetic handle for further derivatization. Structural characterization of such compounds often employs X-ray crystallography, facilitated by programs like SHELX .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-7-8-16(2)19(13-15)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-18-6-4-3-5-17(18)24-21/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSUXYCHOBWEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table highlights key structural differences and similarities between the target compound and selected analogs (derived from and related literature):
Key Observations:
- Quinoxaline vs.
- Solubility Modifiers: Morpholine (target compound) and benzodioxin (thiazole analog) improve aqueous solubility compared to hydrophobic tert-butyl or phenoxy groups in other analogs.
- Electrophilic Reactivity : The acetonitrile group in the target compound may participate in nucleophilic addition reactions, unlike the acetamide group in CAS 329265-48-7, which is more stable but less reactive.
Research Findings and Methodological Insights
Crystallographic Analysis:
The target compound’s crystal structure (if resolved) would leverage SHELX software for refinement, enabling precise determination of bond angles, torsional strain, and packing efficiency . Such data are critical for structure-activity relationship (SAR) studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
